molecular formula C15H17BrN4O2 B2963373 5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 1235222-20-4

5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2963373
CAS No.: 1235222-20-4
M. Wt: 365.231
InChI Key: QWPYGTLXNBBJON-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a brominated furan carboxamide with a (1-(pyrimidin-2-yl)piperidin-4-yl)methyl moiety. The presence of the pyrimidine ring, a privileged scaffold in therapeutics, suggests potential for diverse biological activity. Pyrimidine-based compounds are extensively investigated for their wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The structural motif of a bromo-furan carboxamide linked to a nitrogen-containing heterocycle is found in compounds investigated as potential inhibitors of key biological targets. For instance, structurally related 5-bromo-furan-2-carboxamide compounds have been studied for their anti-angiogenic and anti-proliferative activities, demonstrating significant potential in research models . Another close analog has been identified as an inhibitor of Mitogen-Activated Protein Kinase 10 (MAPK10/JNK3), a kinase involved in neuronal apoptosis and cellular stress response pathways . This suggests potential research applications in neuroscience and oncology for this class of molecules. The specific combination of a bromo-furan core with a pyrimidine-substituted piperidine in this compound makes it a valuable chemical tool for probing enzyme function, screening for new biological activities, and conducting structure-activity relationship (SAR) studies. This product is provided for research use only and is strictly intended for laboratory investigations. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2/c16-13-3-2-12(22-13)14(21)19-10-11-4-8-20(9-5-11)15-17-6-1-7-18-15/h1-3,6-7,11H,4-5,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPYGTLXNBBJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to target protein kinases such as pkb, and receptors like vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β). These targets play crucial roles in cellular signaling pathways, influencing cell proliferation, survival, and other vital processes.

Mode of Action

Related compounds have been shown to interact with their targets through atp-competitive inhibition. This interaction can lead to changes in the activation state of the target proteins, influencing their ability to catalyze biochemical reactions or transmit signals within the cell.

Biochemical Pathways

Compounds with similar structures have been found to influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway, which plays a key role in regulating cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Result of Action

Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer activities, among others. These effects are likely the result of the compound’s interaction with its targets and its influence on cellular signaling pathways.

Biological Activity

5-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a bromine atom, and a piperidine moiety linked to a pyrimidine derivative. Its molecular formula is C15H18BrN3O2C_{15}H_{18}BrN_{3}O_{2}, and it exhibits various physical and chemical properties conducive to biological activity.

Pharmacological Activities

The biological activity of this compound has been evaluated across several domains:

1. Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro assays showed that it inhibits the growth of various cancer cell lines, including MCF-7 and MDA-MB-231 cells. The IC50 values ranged from 0.87 to 12.91 μM, indicating a stronger growth inhibition compared to the standard drug 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (μM)
This compoundMCF-70.87 - 12.91
This compoundMDA-MB-2311.75 - 9.46
5-FluorouracilMCF-717.02
5-FluorouracilMDA-MB-23111.73

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This activity suggests possible applications in treating neurodegenerative diseases such as Alzheimer's disease .

3. Antibacterial Properties

Preliminary studies indicate that the compound possesses antibacterial activity against several Gram-positive and Gram-negative bacteria. The presence of the piperidine ring enhances its interaction with bacterial membranes, potentially leading to increased permeability and cell death .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase 9 levels in treated samples.
  • Enzyme Interaction : The binding affinity for AChE suggests that it may inhibit neurotransmitter breakdown, leading to increased acetylcholine levels in synaptic clefts.
  • Membrane Disruption : Its interaction with bacterial membranes may lead to structural changes that compromise cell integrity.

Case Studies

A notable study evaluated the compound's effects on human cancer cell lines, demonstrating its potential as a therapeutic agent in oncology . Another investigation focused on its antibacterial efficacy, showing promising results against resistant strains of bacteria .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The target compound’s distinguishing feature is the pyrimidin-2-yl group on the piperidine ring. Below is a comparison with structurally related analogs:

Table 1: Structural Comparison of Key Derivatives
Compound (CAS or Reference) Substituent on Piperidine/Pyridine Molecular Formula Molecular Weight Key Functional Differences
Target Compound 1-(Pyrimidin-2-yl)piperidin-4-yl C17H17BrN4O2 ~389.2 Pyrimidine ring, amide linkage
1797574-02-7 1-(3-Cyanopyridin-2-yl)piperidin-4-yl C17H17BrN4O2 389.2 Cyano-pyridine instead of pyrimidine
356562-28-2 4-(Piperidin-1-ylsulfonyl)phenyl C16H17BrN2O4S 413.29 Sulfonylphenyl group, no pyrimidine
922845-48-5 Pyrazolo[3,4-d]pyrimidin-4-one ethyl linker C20H18BrN5O3 456.3 Pyrazolo-pyrimidinone core
642973-96-4 4-(Pyrrolidin-1-ylsulfonyl)phenyl C16H16BrN3O4S2 458.35 Pyrrolidine sulfonyl, carbamothioyl

Key Observations :

  • Pyrimidine vs.
  • Heterocyclic Modifications: The pyrazolo-pyrimidinone in 922845-48-5 introduces a fused heterocycle, likely altering metabolic stability and target selectivity.

Pharmacokinetic and Bioactivity Profiles

Key Findings :

  • LogP and Solubility : Sulfonyl-containing derivatives (e.g., ) exhibit lower LogP values and higher aqueous solubility, making them suitable for oral administration but possibly less effective in crossing the blood-brain barrier.
  • Bioactivity: The target compound’s pyrimidine and amide groups suggest affinity for kinases or proteases, similar to MMP-13 inhibitors described in , where hydrazone-linked analogs showed non-zinc-binding inhibition .

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